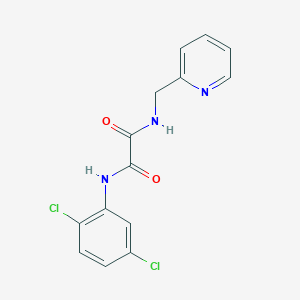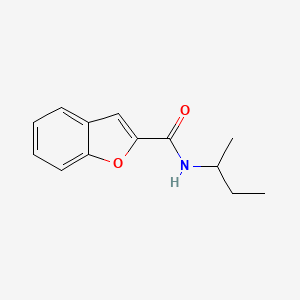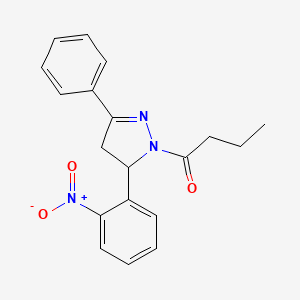
N-(2,5-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide
描述
N-(2,5-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide, also known as DPA-714, is a novel radioligand that has been developed to target the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in various cellular processes such as cholesterol transport, apoptosis, and energy metabolism. DPA-714 has been extensively studied for its potential applications in scientific research, particularly in the fields of neurology, oncology, and immunology.
作用机制
The mechanism of action of N-(2,5-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide involves its binding to TSPO, which is expressed on the outer mitochondrial membrane of various cell types. TSPO is involved in the transport of cholesterol into the mitochondria and the regulation of mitochondrial function. It is also involved in the regulation of the immune response and the modulation of apoptosis. N-(2,5-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide binds with high affinity to TSPO and can be used to visualize changes in TSPO expression and function in various pathological conditions.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to modulate the expression of cytokines and chemokines, as well as the activation of immune cells such as microglia and macrophages. It has also been shown to modulate the expression of genes involved in cholesterol metabolism and mitochondrial function. In addition, N-(2,5-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to have anti-inflammatory and neuroprotective effects in animal models of neuroinflammation and neurodegeneration.
实验室实验的优点和局限性
One of the main advantages of N-(2,5-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide is its high affinity and specificity for TSPO, which allows for the visualization of TSPO expression and function in vivo. It is also relatively easy to synthesize and can be labeled with various radioisotopes for imaging studies. However, one of the limitations of N-(2,5-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide is its relatively short half-life, which limits its use in longitudinal studies. In addition, N-(2,5-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide can be affected by various factors such as age, gender, and disease status, which can affect its binding affinity and specificity.
未来方向
There are many future directions for the use of N-(2,5-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide in scientific research. One of the main areas of interest is its potential applications in the diagnosis and treatment of various neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, and depression. N-(2,5-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has also been investigated for its potential applications in cancer imaging and therapy, as well as in the modulation of the immune response in autoimmune diseases. Further studies are needed to elucidate the mechanisms of action of N-(2,5-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide and to optimize its use in various scientific research applications.
科学研究应用
N-(2,5-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has been widely used in scientific research as a radiotracer for imaging studies, particularly in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. It has been shown to bind specifically to TSPO, which is upregulated in various pathological conditions such as neuroinflammation, cancer, and autoimmune diseases. N-(2,5-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has been used to investigate the role of TSPO in these conditions and to develop new diagnostic and therapeutic strategies.
属性
IUPAC Name |
N'-(2,5-dichlorophenyl)-N-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O2/c15-9-4-5-11(16)12(7-9)19-14(21)13(20)18-8-10-3-1-2-6-17-10/h1-7H,8H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAVBIZFTJATQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-({1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4237960.png)
![methyl 3-[(5-bromo-2-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4237961.png)



![N-(4-chlorophenyl)-2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B4238007.png)
![4-chloro-N-[2-(4-morpholinyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4238013.png)
![2-{[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-phenylacetamide](/img/structure/B4238016.png)

![5-[4-(4-isopropylbenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4238028.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-ethylbenzenesulfonamide](/img/structure/B4238030.png)
![N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4238045.png)

